

Spectroscopic Profile of 2-Phenylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylnicotinic acid**

Cat. No.: **B1361065**

[Get Quote](#)

Introduction

2-Phenylnicotinic acid, also known as 2-phenylpyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a molecular formula of $C_{12}H_9NO_2$ and a monoisotopic mass of 199.0633 g/mol .^[1] Its structure, featuring a phenyl group attached to a pyridine ring bearing a carboxylic acid function, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Phenylnicotinic acid**, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Phenylnicotinic acid** based on its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Phenylnicotinic acid** are presented below.

Table 1: Predicted ¹H NMR Spectral Data for **2-Phenylnicotinic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	8.3 - 8.5	dd	J = 8.0, 2.0
H-5	7.5 - 7.7	t	J = 8.0
H-6	8.7 - 8.9	dd	J = 8.0, 2.0
H-2', H-6'	7.6 - 7.8	m	
H-3', H-4', H-5'	7.3 - 7.5	m	
COOH	10.0 - 13.0	br s	

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Phenylnicotinic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	125 - 130
C-4	135 - 140
C-5	120 - 125
C-6	145 - 150
C-1'	138 - 142
C-2', C-6'	128 - 132
C-3', C-5'	127 - 130
C-4'	129 - 133
COOH	165 - 170

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **2-Phenylnicotinic acid** are detailed below.

Table 3: Predicted FT-IR Spectral Data for **2-Phenylnicotinic acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 2500	O-H stretch	Carboxylic Acid
3100 - 3000	C-H stretch	Aromatic
1710 - 1680	C=O stretch	Carboxylic Acid
1600 - 1450	C=C stretch	Aromatic Ring
1320 - 1210	C-O stretch	Carboxylic Acid
950 - 910	O-H bend	Carboxylic Acid
780 - 740 and 710 - 690	C-H out-of-plane bend	Monosubstituted Phenyl

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2-Phenylnicotinic acid**

Parameter	Value
Molecular Formula	C ₁₂ H ₉ NO ₂
Exact Mass	199.0633 u
[M+H] ⁺	200.0706 m/z
[M-H] ⁻	198.0560 m/z
[M+Na] ⁺	222.0525 m/z

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Phenylnicotinic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz (or higher) NMR spectrometer
- Pulse Program: Standard single-pulse sequence (e.g., zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (or as needed for adequate signal-to-noise)
- Spectral Width: 0-16 ppm
- Temperature: 298 K

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz (corresponding to a 400 MHz 1H frequency)
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
- Spectral Width: 0-220 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Phenylnicotinic acid** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

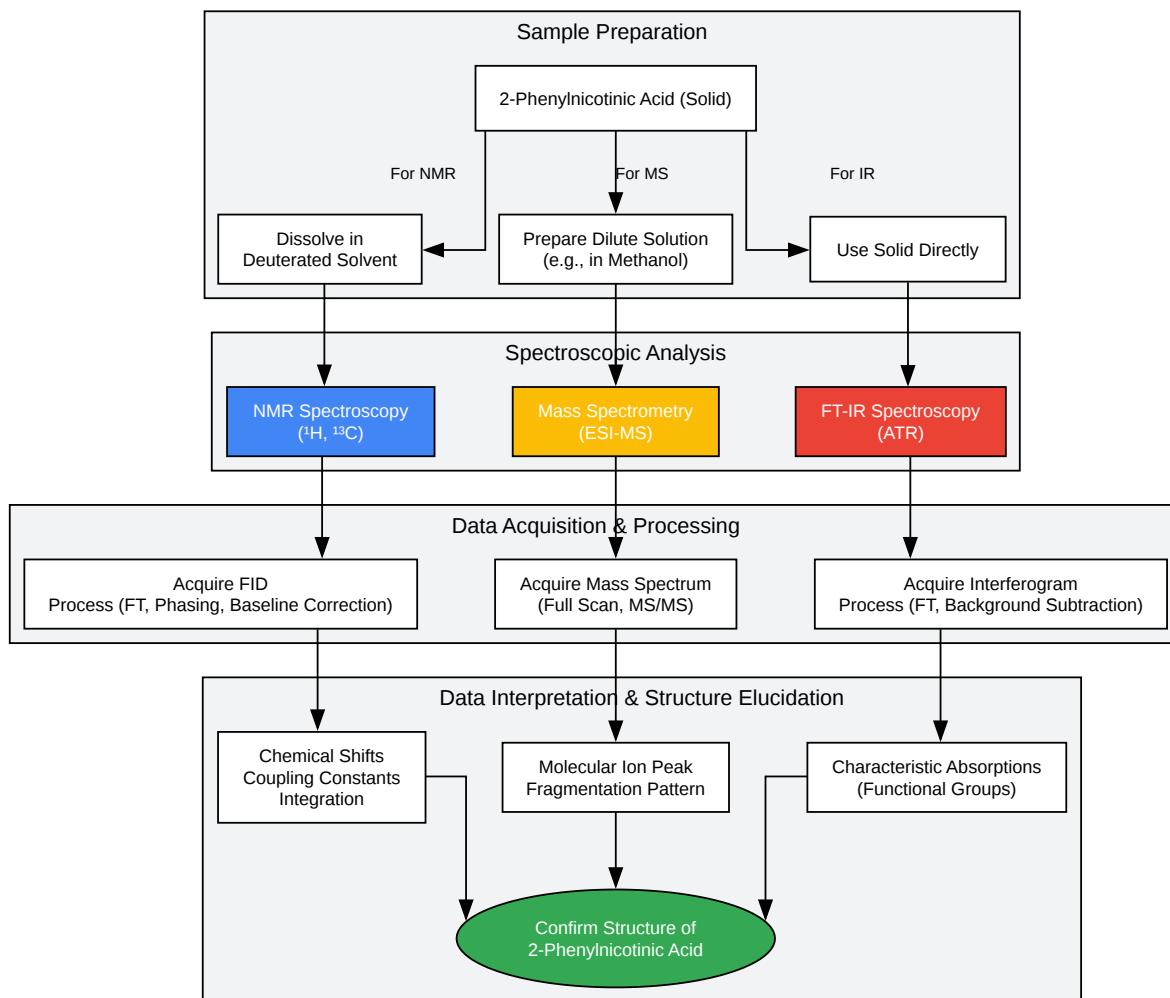
Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
- Accessory: ATR accessory with a diamond or germanium crystal
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **2-Phenylnicotinic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
- A small amount of formic acid or ammonium hydroxide may be added to the sample solution to promote the formation of $[M+H]^+$ or $[M-H]^-$ ions, respectively.


Instrument Parameters (LC-MS with ESI):

- Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
- Mass Range: 50-500 m/z
- Capillary Voltage: 3-4 kV
- Drying Gas Flow: 5-10 L/min
- Drying Gas Temperature: 200-350 °C
- Nebulizer Pressure: 10-30 psi
- Fragmentor Voltage: 70-120 V (for MS/MS fragmentation analysis)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Phenylnicotinic acid**, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for 2-Phenylnicotinic Acid

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361065#spectroscopic-data-for-2-phenylnicotinic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com